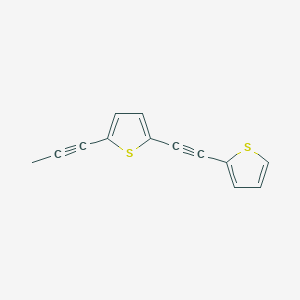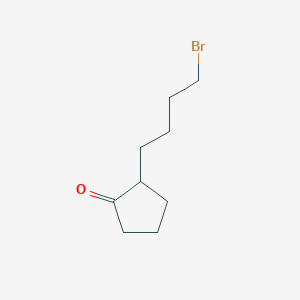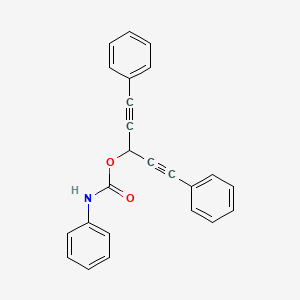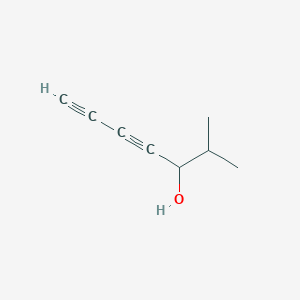methanone CAS No. 50259-96-6](/img/structure/B14672353.png)
[2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl](4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazinan ring and the subsequent attachment of the phenyl and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be used in studies involving enzyme interactions, cellular signaling pathways, and other biochemical processes. Its ability to interact with specific molecular targets makes it valuable for research in these areas.
Medicine
In medicine, 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone might have potential as a therapeutic agent. Its interactions with biological molecules could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials, and other products. Its unique properties might make it suitable for applications in coatings, adhesives, and other industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone involves its interaction with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazinan derivatives and related structures. Examples might include:
- 1-Boc-4-AP
- Various benzimidazole derivatives(12)
Uniqueness
What sets 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it valuable for diverse applications.
Propriétés
Numéro CAS |
50259-96-6 |
|---|---|
Formule moléculaire |
C23H21N3O4 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C23H21N3O4/c1-17-7-11-20(12-8-17)25-22(18-5-3-2-4-6-18)24(15-16-30-25)23(27)19-9-13-21(14-10-19)26(28)29/h2-14,22H,15-16H2,1H3 |
Clé InChI |
LSSWDGRZQFJJAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


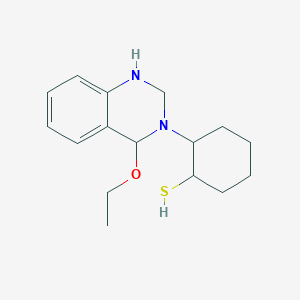
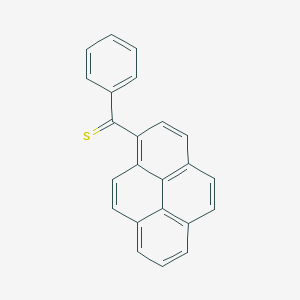
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)



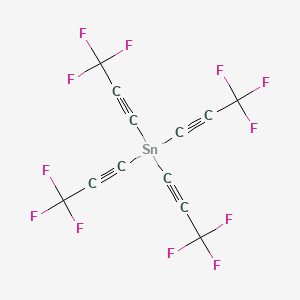

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)

